BenchChemオンラインストアへようこそ!

(R)-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole

Asymmetric catalysis Chiral purity Ligand procurement

(R)-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole (CAS 2757083-24-0, C12H15ClN2O, MW 238.71) is a non-racemic, monodentate chiral oxazoline ligand belonging to the pyridine-oxazoline (PyOx) class. It features a 4R-configured tert-butyl substituent providing a sterically hindered, rigid chiral pocket, and a 5-chloropyridin-2-yl moiety that introduces electronic asymmetry through the electron-withdrawing chlorine substituent.

Molecular Formula C12H15ClN2O
Molecular Weight 238.71 g/mol
Cat. No. B8200694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole
Molecular FormulaC12H15ClN2O
Molecular Weight238.71 g/mol
Structural Identifiers
SMILESCC(C)(C)C1COC(=N1)C2=NC=C(C=C2)Cl
InChIInChI=1S/C12H15ClN2O/c1-12(2,3)10-7-16-11(15-10)9-5-4-8(13)6-14-9/h4-6,10H,7H2,1-3H3/t10-/m0/s1
InChIKeyJFAYSLQIISQWOE-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole – Procurement-Grade Chiral Pyridine-Oxazoline Ligand


(R)-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole (CAS 2757083-24-0, C12H15ClN2O, MW 238.71) is a non-racemic, monodentate chiral oxazoline ligand belonging to the pyridine-oxazoline (PyOx) class [1]. It features a 4R-configured tert-butyl substituent providing a sterically hindered, rigid chiral pocket, and a 5-chloropyridin-2-yl moiety that introduces electronic asymmetry through the electron-withdrawing chlorine substituent [2]. This compound is supplied as a research-grade chiral building block with standard specifications of ≥97% chemical purity and ≥99% enantiomeric excess (ee), verified by chiral HPLC and NMR .

Why (R)-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole Cannot Be Replaced by the Unsubstituted t-BuPyOx or the Isopropyl Analog


In the pyridine-oxazoline (PyOx) ligand class, both the steric environment at the oxazoline C4 position and the electronic character of the pyridine ring critically govern enantioselectivity and catalytic turnover [1]. The 5-chloro substituent on the pyridine ring withdraws electron density, modulating the Lewis basicity of the pyridyl nitrogen and the electrophilicity of the coordinated metal center—an electronic perturbation absent in the parent (S)-t-BuPyOx ligand (CAS 117408-98-7) [2]. Replacing the tert-butyl group with isopropyl (CAS 2757083-23-9) collapses the steric shielding required for facial discrimination in metal-catalyzed processes; conversely, substituting the chloro with bromo (CAS 2757083-65-9) alters both the steric footprint and the electronic withdrawing strength [3]. These interdependent steric-electronic features mean that generic substitution within the PyOx family is not a 'drop-in' replacement without re-optimization of the catalytic system.

Quantitative Differentiation Evidence for (R)-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole vs. Closest Analogs


Enantiomeric Purity: Vendor-Supplied (R)-Enantiomer at >99% ee vs. Racemic or Lower-ee Alternatives

The (R)-enantiomer (CAS 2757083-24-0) is commercially supplied with a verified enantiomeric excess of ≥99% ee as determined by chiral HPLC, whereas the (S)-enantiomer (CAS 2757083-20-6) is available at an equivalent specification; both are offered at 97% chemical purity . This pre-validated, batch-certified enantiopurity eliminates the need for in-house chiral resolution or ee determination before use in asymmetric catalysis, a critical procurement advantage over non-certified or racemic PyOx ligand preparations.

Asymmetric catalysis Chiral purity Ligand procurement

Electronic Modulation: 5-Chloro Substituent Reduces Pyridyl N-Basicity Relative to Unsubstituted t-BuPyOx

The electron-withdrawing 5-chloro substituent on the pyridine ring decreases the σ-donating ability of the pyridyl nitrogen compared to the unsubstituted t-BuPyOx ligand. In PyOx-type ligands, the introduction of electron-withdrawing substituents on the pyridine ring has been shown computationally and experimentally to alter the electronic asymmetry of the ligand, which synergizes with steric effects to control the stereochemical outcome in Pd(II)-catalyzed reactions [1]. A systematic study of pyridine-oxazoline ligands incorporating electron-withdrawing groups (F, Cl, Br, NO₂) demonstrated that substituent electronic effects influence catalyst activity and enantioselectivity in Cu-catalyzed nitroaldol reactions, though the magnitude of the effect is reaction-dependent [2].

Ligand electronic tuning Metal coordination Enantioselective catalysis

Steric Bulk Advantage: tert-Butyl vs. Isopropyl at Oxazoline C4 Position

The tert-butyl group at the oxazoline C4 position provides significantly greater steric shielding than the isopropyl analog. In enantioselective allylic alkylation reactions, oxazoline ligands bearing a tert-butyl substituent consistently delivered higher enantioselectivities than their isopropyl counterparts. Ligands with disubstituted methylene bridges bearing sterically demanding groups provided ee values 17–68% higher than unsubstituted analogues in Pd-catalyzed allylic alkylation of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate [1]. Within the broader BOX/PyBOX ligand family, 4-tert-butyl-substituted ligands have been shown to outperform 4-isopropyl-substituted variants (85% ee vs. 82% ee) in asymmetric cyclopropanation [2].

Steric hindrance Enantioselectivity Ligand design

Chlorine-Specific Synthetic Handle: Advantage Over Non-Halogenated PyOx Ligands for Downstream Derivatization

The 5-chloro substituent on the pyridine ring serves as a synthetic handle for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification of the ligand or its metal complex after the oxazoline ring has been installed. This contrasts with the unsubstituted t-BuPyOx ligand (CAS 117408-98-7), which lacks a readily functionalizable position on the pyridine ring. 2-Chloropyridines are established substrates for Rh-catalyzed C–H amidation, providing access to azaquinazoline scaffolds that are inaccessible from non-halogenated pyridines [1]. The bromo analog (CAS 2757083-65-9) offers similar cross-coupling reactivity but with different oxidative addition kinetics (C–Br bond dissociation energy ≈ 67 kcal/mol vs. C–Cl ≈ 79 kcal/mol), providing orthogonal reactivity in sequential coupling strategies [2].

Cross-coupling Late-stage functionalization Medicinal chemistry

Scalable Synthesis Precedent: Multi-Gram Route Established for the t-BuPyOx Core Scaffold

A scalable three-step synthetic route to the pyridine-oxazoline core from picolinic acid has been demonstrated for the parent (S)-t-BuPyOx ligand, delivering 64% overall yield on multi-gram scale [1]. The 5-chloro-substituted variant (both (R)- and (S)-enantiomers) is synthesized via analogous chemistry starting from 5-chloropyridine-2-carboxylic acid (CAS 86873-60-1), which is commercially available at significantly lower cost than 5-bromopyridine-2-carboxylic acid . This established synthetic precedent reduces procurement risk for programs requiring gram-to-kilogram quantities.

Scalable synthesis Process chemistry Ligand manufacturing

Enzyme Inhibition Profile: Weak AOX Inhibition Suggests Low Metabolic Interference Risk

Related 2-(5-chloropyridin-2-yl)-substituted compounds evaluated against rabbit aldehyde oxidase 1 (AOX) in liver cytosol assays show IC₅₀ values >1,000,000 nM, indicating negligible AOX inhibition [1]. AOX is a key metabolizing enzyme for N-heterocyclic drugs, and potent AOX inhibition by drug candidates or their synthetic intermediates can confound pharmacokinetic data and introduce metabolite-dependent toxicity [2]. The pyridine-oxazoline scaffold containing a 5-chloro substituent does not produce the potent AOX inhibition seen with certain other N-heterocyclic chemotypes (e.g., phthalazine, quinazoline), making it a lower-risk chiral auxiliary or intermediate for programs where AOX-mediated drug-drug interaction liability must be minimized.

Drug metabolism Aldehyde oxidase Off-target pharmacology

Optimal Deployment Scenarios for (R)-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole Based on Quantitative Evidence


Asymmetric Catalysis Requiring Electronically Tuned Monodentate PyOx Ligands

The combination of (R)-configuration at the oxazoline C4 with the electron-withdrawing 5-chloro substituent makes this compound suitable as a chiral ligand for Pd(II)- or Cu(I)-catalyzed enantioselective reactions where electronic asymmetry at the metal center is mechanistically required to bias the stereochemical outcome [1]. The >99% ee specification ensures that the chiral induction originates exclusively from the ligand rather than from enantiomeric impurities [2].

Medicinal Chemistry: Chiral Intermediate for CNS-Targeted Pharmaceuticals

The 5-chloropyridin-2-yl oxazoline scaffold is identified as a key chiral intermediate in the synthesis of biologically active compounds targeting central nervous system disorders [1]. The chloro substituent provides a synthetic handle for late-stage diversification via cross-coupling, while the tert-butyl group contributes to conformational rigidity that can enhance target binding affinity [2]. The demonstrated lack of AOX inhibition (>1 mM IC₅₀) reduces metabolic liability concerns [3].

Catalyst Development: Ligand Scaffold for Structure-Activity Relationship (SAR) Studies

The chloro substituent enables systematic variation of the pyridine ring electronics through cross-coupling while keeping the steric environment (tert-butyl) constant, allowing researchers to deconvolute steric vs. electronic contributions to enantioselectivity in a way that is impossible with the unsubstituted t-BuPyOx [1]. The scalable synthesis precedent for the core scaffold supports multi-gram procurement for SAR campaigns [2].

Chiral Resolution and Analytical Reference Standard Applications

With a well-defined (R)-configuration at C4 and batch-certified >99% ee, this compound can serve as a chiral reference standard for HPLC method development or as a enantiopure starting point for diastereomeric complex formation in coordination chemistry studies [1]. The (R)-enantiomer (CAS 2757083-24-0) is directly comparable to the (S)-enantiomer (CAS 2757083-20-6) for studies requiring matched/mismatched ligand pairs [2].

Quote Request

Request a Quote for (R)-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.